Methyl 3-methoxy-4-(propan-2-yl)benzoate

Description

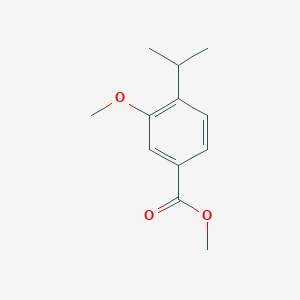

Methyl 3-methoxy-4-(propan-2-yl)benzoate is a substituted benzoate ester characterized by a methoxy group at the 3-position and an isopropyl group at the 4-position of the benzene ring, with a methyl ester moiety at the 1-position (Figure 1). This compound is structurally related to alkyl benzoates, a class widely used in pharmaceuticals, fragrances, and polymer stabilizers due to their ester functionality and tunable physicochemical properties .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 3-methoxy-4-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-8(2)10-6-5-9(12(13)15-4)7-11(10)14-3/h5-8H,1-4H3 |

InChI Key |

MIZKQHVBJPFVDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-4-(propan-2-yl)benzoate typically involves the esterification of 3-methoxy-4-(propan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with efficient separation and purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: 3-hydroxy-4-(propan-2-yl)benzoic acid.

Reduction: 3-methoxy-4-(propan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-methoxy-4-(propan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 3-methoxy-4-(propan-2-yl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

- Methyl benzoate : Simplest benzoate ester, lacking substituents on the aromatic ring.

- Methyl 3-methoxybenzoate (methyl m-anisate) : Contains a methoxy group at the 3-position but lacks the isopropyl group .

- Methyl 3-nitro-4-(propan-2-yl)benzoate : Features a nitro group (electron-withdrawing) instead of methoxy at the 3-position, altering electronic properties .

- 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate : A bifunctional ester with allyl and methoxy groups, exhibiting perpendicular aromatic rings .

Key structural differences influence reactivity, solubility, and applications. For example, the isopropyl group in the target compound introduces steric hindrance and lipophilicity, while methoxy and nitro substituents modulate electronic effects (e.g., ring activation/deactivation).

Physicochemical Properties

Notes:

- The target compound’s isopropyl group increases molecular weight and lipophilicity compared to methyl benzoate, enhancing compatibility with nonpolar matrices (e.g., cosmetic emulsions) .

- Methoxy groups improve solubility in polar solvents like ethanol, while nitro groups reduce solubility due to stronger intermolecular forces .

Reactivity and Electronic Effects

- Electrophilic Substitution : The methoxy group (electron-donating) directs electrophiles to the 4- and 6-positions of the benzene ring, whereas nitro groups (electron-withdrawing) deactivate the ring .

- Steric Effects : The isopropyl group at the 4-position hinders reactions at adjacent positions, a contrast to unsubstituted methyl benzoate, which undergoes nitration/sulfonation more readily .

- Hydrogen Bonding : Methoxy and ester carbonyl groups participate in hydrogen bonding, influencing crystallinity and melting points. For example, methyl m-anisate melts at 48–50°C, higher than methyl benzoate (-12°C) due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.